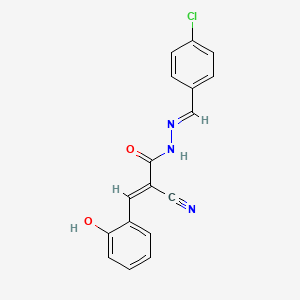
N'-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-cyano-3-(2-hydroxyphenyl)acrylohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by acidic or basic catalysts depending on the desired reaction pathway.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert the cyano group to an amine group, significantly changing the compound’s chemical behavior.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzylidene group may facilitate binding to hydrophobic pockets, while the cyano and hydroxyphenyl groups could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide: This compound shares the chlorobenzylidene group but differs in the presence of a hydroxycyclohexyl group instead of the cyano and hydroxyphenyl groups.
3,4-Dimethoxyphenethylamine:
Uniqueness
N’-(4-chlorobenzylidene)-2-cyano-3-(2-hydroxyphenyl)acrylohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H12ClN3O2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-15-7-5-12(6-8-15)11-20-21-17(23)14(10-19)9-13-3-1-2-4-16(13)22/h1-9,11,22H,(H,21,23)/b14-9+,20-11+ |
InChI Key |
AXRKMEMYDOAAFS-KDELRPQBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N/N=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NN=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















